N-ethylmaleimide
Overview
Description
N-ethylmaleimide is an organic compound derived from maleic acid. It is characterized by the presence of an amide functional group and an alkene that is highly reactive towards thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .
Mechanism of Action
Target of Action
N-Ethylmaleimide (NEM) is an organic compound that primarily targets cysteine residues in proteins and peptides . It is a sulfhydryl reagent widely used in experimental biochemical studies . NEM is also known to inhibit cysteine proteases and phosphate transport in mitochondria .
Mode of Action
NEM acts as a Michael acceptor in the Michael reaction, which means it adds nucleophiles such as thiols . The resulting thioether features a strong C-S bond, and the reaction is virtually irreversible . This reaction occurs in the pH range 6.5–7.5, and NEM may react with amines or undergo hydrolysis at a more alkaline pH .
Biochemical Pathways
NEM has been widely used to probe the functional role of thiol groups in enzymology . The thiol moieties in proteins play a crucial role in many critical physiological functions, such as enzymatic activity, ligand binding, signal transduction pathways, and preservation of membrane integrity . NEM’s alteration of thiol groups can result in various biological effects .
Result of Action
NEM’s action results in the modification of protein structure and function through cysteine modification . It has been reported to promote cytotoxicity in various cell types . NEM also inhibits deubiquitinating enzymes (DUBs) and blocks vesicular transport .
Action Environment
The action of NEM is influenced by environmental factors such as pH. Its reaction with thiols occurs in the pH range 6.5–7.5, and it may react with amines or undergo hydrolysis at a more alkaline pH . Therefore, the efficacy and stability of NEM are likely to be affected by the pH of its environment.
Biochemical Analysis
Biochemical Properties
N-Ethylmaleimide is frequently used to modify cysteine residues in proteins and peptides . The critical role of thiol groups in enzymology has been extensively studied using this compound . All cysteine peptidases are irreversibly inhibited by this compound, and alkylation occurs at the thiol group in the active site .
Cellular Effects
This compound has been reported to promote cytotoxicity in various cell types by modifying protein structure and function through cysteine modification . It also specifically inhibits phosphate transport in mitochondria .
Molecular Mechanism
This compound exerts its effects at the molecular level by modifying the structure and function of proteins through cysteine modification . It also inhibits phosphate transport in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylmaleimide can be synthesized from maleic anhydride by reacting it with ethylamine in glacial acetic acid under reflux conditions . The reaction typically involves the following steps:
- Dissolve maleic anhydride in glacial acetic acid.
- Add ethylamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-ethylmaleimide undergoes several types of chemical reactions, including:
Michael Addition: As a Michael acceptor, this compound reacts with nucleophiles such as thiols to form stable thioether bonds.
Alkylation: It alkylates sulfhydryl groups in proteins and peptides, leading to the formation of stable thioether bonds.
Hydrolysis: At alkaline pH, this compound can undergo hydrolysis, leading to the formation of maleamic acid derivatives.
Common Reagents and Conditions:
Thiols: React with this compound in the pH range of 6.5-7.5 to form thioether bonds.
Amines: At pH values greater than 7.5, this compound can react with primary amines.
Major Products:
Thioether Bonds: Formed from the reaction with thiols.
Maleamic Acid Derivatives: Formed from hydrolysis under alkaline conditions.
Scientific Research Applications
N-ethylmaleimide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-ethylmaleimide is unique in its ability to specifically modify cysteine residues in proteins and peptides. Similar compounds include:
N-methylmaleimide: Another maleimide derivative that also reacts with thiols but has different reactivity and stability profiles.
N-phenylmaleimide: A compound with similar reactivity towards thiols but with a bulkier phenyl group that affects its reactivity and solubility.
This compound stands out due to its specific inhibition of cysteine peptidases and its widespread use in biochemical research .
Properties
IUPAC Name |
1-ethylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGOPSGAURCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-22-8 | |
Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1059573 | |
Record name | Maleic acid N-ethylimide | |
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Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |
Record name | N-Ethylmaleimide | |
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CAS No. |
128-53-0, 25668-22-8 | |
Record name | N-Ethylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Ethylmaleimide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128530 | |
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Record name | N-Ethylmaleimide | |
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Record name | NSC92547 | |
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Record name | N-ethylmaleimide | |
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Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Maleic acid N-ethylimide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |
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Record name | N-ethylmaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |
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Record name | N-ETHYLMALEIMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3C74ACM9V | |
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Retrosynthesis Analysis
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Strategy Settings
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